1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H14F2O2 and a molecular weight of 228.24 g/mol . It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorophenol and isobutyl bromide.
Reaction Conditions: The reaction involves the alkylation of 3,5-difluorophenol with isobutyl bromide in the presence of a base, such as potassium carbonate, to form 3,5-difluoro-2-isobutoxyphenol.
Analyse Chemischer Reaktionen
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and is used in the development of new drugs.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone can be compared with other similar compounds:
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: This compound has a hydroxyl group instead of an isobutoxy group, which affects its reactivity and applications.
3,5-Difluoroacetophenone: This compound lacks the isobutoxy group and has different chemical properties and applications.
1-(3,5-Dichloro-2-isobutoxyphenyl)ethanone:
Eigenschaften
CAS-Nummer |
1443335-87-2 |
---|---|
Molekularformel |
C12H14F2O2 |
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H14F2O2/c1-7(2)6-16-12-10(8(3)15)4-9(13)5-11(12)14/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
XUZVJHNERMIYMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1F)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.